molecular formula C16H16N6O2S B12398860 (6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one

(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12398860
M. Wt: 356.4 g/mol
InChI Key: IOYWNWMGERDTEQ-CAOOACKPSA-N
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Description

FWM-3 is a potent inhibitor of the SARS-CoV-2 NSP13 helicase, a crucial enzyme involved in the replication of the virus. This compound has shown significant efficacy in inhibiting the replication of SARS-CoV-2, making it a valuable tool in the fight against COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FWM-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of FWM-3 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

FWM-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FWM-3 may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound.

Scientific Research Applications

FWM-3 has a wide range of scientific research applications, including:

Mechanism of Action

FWM-3 exerts its effects by inhibiting the NSP13 helicase of SARS-CoV-2. This enzyme is essential for the unwinding of viral RNA, a critical step in the replication process. By binding to the helicase, FWM-3 prevents it from functioning, thereby halting the replication of the virus. The molecular targets and pathways involved include the ATPase and helicase domains of NSP13, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to FWM-3 include other helicase inhibitors that target viral replication. Some of these compounds are:

    Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.

    Favipiravir: Another antiviral that targets the viral RNA polymerase.

    Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.

Uniqueness of FWM-3

FWM-3 is unique in its specific inhibition of the NSP13 helicase, which is a novel target compared to the RNA polymerase targeted by other antiviral drugs. This specificity may offer advantages in terms of efficacy and reduced potential for resistance development .

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H16N6O2S/c1-24-12-7-2-4-9(14(12)23)8-17-22-15(20-21-16(22)25)13-10-5-3-6-11(10)18-19-13/h2,4,7-8,23H,3,5-6H2,1H3,(H,18,19)(H,21,25)/b17-8+

InChI Key

IOYWNWMGERDTEQ-CAOOACKPSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=NNC4=C3CCC4

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=NNC4=C3CCC4

Origin of Product

United States

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